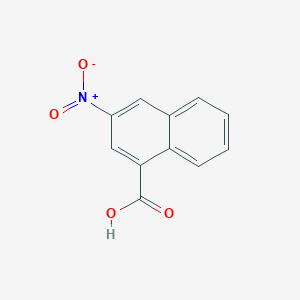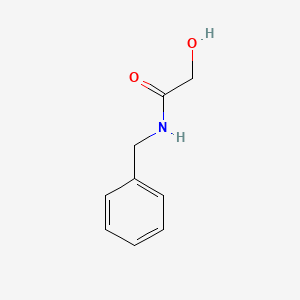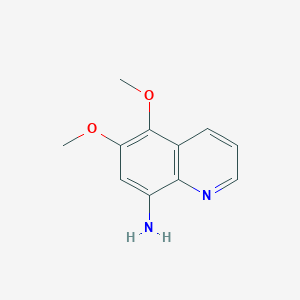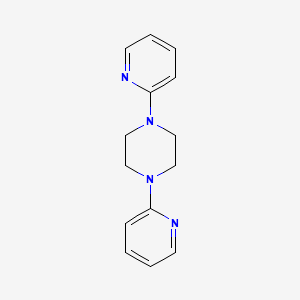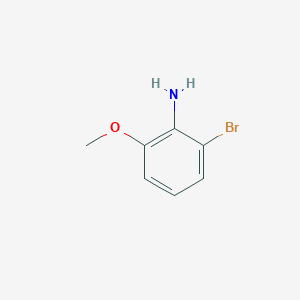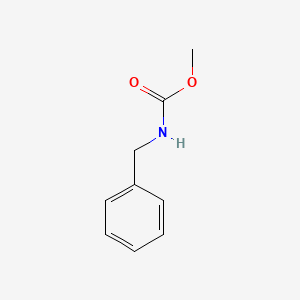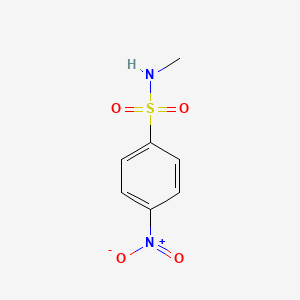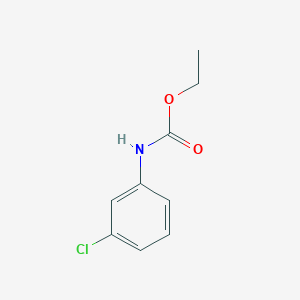
Ethyl (3-chlorophenyl)carbamate
Overview
Description
Ethyl (3-chlorophenyl)carbamate, also known as Carbamic acid, (3-chlorophenyl)-, ethyl ester, is a chemical compound with the formula C9H10ClNO2 . It is an ester of carbamic acid .
Synthesis Analysis
Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Chemical Reactions Analysis
Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Scientific Research Applications
Degradation in Fermented Foods and Beverages
Ethyl carbamate (EC), also referred to as urethane, is a detrimental substance generated during the processing and fermentation of foods and beverages . It is considered a processing contaminant as it has been classified as a 2A carcinogen and is probably carcinogenic to humans . In a study, two Candida ethanolica strains (J1 and J116), isolated from fermented grains, were found to reduce EC concentrations directly . These strains were grown using EC as the sole carbon source .
Application in Chinese Baijiu
The same Candida ethanolica strains (J1 and J116) were used in the degradation of Ethyl Carbamate in Chinese Baijiu . After immobilization with chitosan, the two strains degraded EC in Chinese Baijiu by 42.27% and 27.91% in 24 hours . This suggests that these yeasts may be potentially used for the treatment and commercialization of Chinese Baijiu .
Use in Fermented Beverage Safety
In another study, Clavispora lusitaniae Cl-p with a strong EC degradation ability was isolated from Daqu rich in microorganisms by using EC as the sole nitrogen source . When 2.5 g/L of EC was added to the fermentation medium, the strain decomposed 47.69% of ethyl carbamate after five days of fermentation .
Application in Rice Wine Fermentation
The same Clavispora lusitaniae Cl-p strain was added to rice wine fermentation . Compared with the control group, the EC content decreased by 41.82%, and flavor substances such as ethyl acetate and β-phenylethanol were added . The EC degradation rate of the immobilized crude enzyme in the finished yellow rice wine reached 31.01%, and the flavor substances of yellow rice wine were not affected .
Determining Exposure Indicators
The developed quantitative method makes it possible to determine ethyl carbamate in workplace air, which in turn allows determining exposure indicators and facilitates occupational risk assessment for the employees .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl (3-chlorophenyl)carbamate, also known as a carbamate derivative, is a compound that has been found to have various biological activities. The primary targets of carbamates are often enzymes, such as acetylcholinesterase . Carbamates are known to inhibit these enzymes, which play crucial roles in nerve signal transmission .
Mode of Action
Carbamates, in general, are known to inhibit their target enzymes by binding to their active sites, thereby preventing the enzymes from performing their normal functions . This interaction leads to changes in the biochemical processes that these enzymes are involved in.
Biochemical Pathways
This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of nerve endings .
Pharmacokinetics
They are metabolized mainly through hydrolysis and conjugation reactions, and the metabolites are excreted primarily in the urine .
Result of Action
The inhibition of acetylcholinesterase by carbamates can lead to overstimulation of nerve endings, which can result in various neurological symptoms .
Action Environment
The action, efficacy, and stability of Ethyl (3-chlorophenyl)carbamate can be influenced by various environmental factors. For instance, the presence of other substances can affect its absorption and metabolism. Furthermore, factors such as temperature and pH can affect its stability .
properties
IUPAC Name |
ethyl N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVUCHGNHUEOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289750 | |
| Record name | ethyl (3-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2150-89-2 | |
| Record name | 2150-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl (3-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


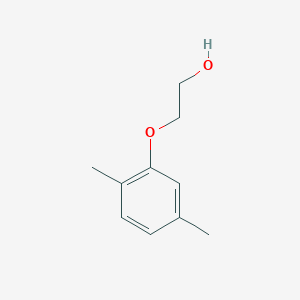
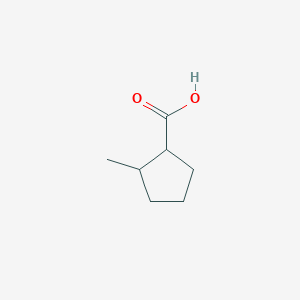

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1361537.png)
